gpA protein
Description
Properties
CAS No. |
151472-24-1 |
|---|---|
Molecular Formula |
C6H3F2NO |
Synonyms |
gpA protein |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Glycophorin a
Structural Domains and Organization
The organization of gpA into these discrete domains dictates its orientation and function at the cell surface.
Transmembrane Domain (TM) Structure and Topology
The transmembrane domain of glycophorin A is an alpha-helical segment responsible for anchoring the protein within the lipid bilayer of the erythrocyte membrane. This domain is known to facilitate the formation of stable homodimers of gpA in the red cell membrane. mdpi.comnih.govresearchgate.net The dimerization is significantly influenced by a specific sequence motif within the TM segment, often reduced to five residues, notably including glycine (B1666218) residues (e.g., G79VxxGVxxT87). cell-stress.com The arrangement of glycine residues, coupled with the helix tilt, allows for close packing of two gpA monomers, maximizing interactions between the TM segments. cell-stress.com
Data Table: Glycophorin A Transmembrane Domain Dimer Characteristics
| Characteristic | Description | Value/Observation | Source |
| Dimerization | Formation of homodimers in erythrocyte membrane | Yes | mdpi.comnih.govresearchgate.net |
| Structure | Alpha-helical | Confirmed | mdpi.comnih.gov |
| Packing Arrangement | Right-handed | Observed | researchgate.net |
| Inter-helical Angle | Angle between helix axes | ~-40 degrees | nih.gov |
| Inter-helical Distance | Distance between helix axes | ~6.5 Å | nih.gov |
| Key Dimerization Motif | Involved in helix association | GxxxG, (small)xxx(small) | cell-stress.comnih.gov |
| Major Stabilizing Force | Contribution to dimer stability | Van der Waals interactions | nih.gov |
Extracellular Domain (ECD) Conformational Characteristics
The extracellular domain of gpA is the most heavily glycosylated region and is exposed on the outer surface of the erythrocyte membrane. This domain carries the M and N blood group antigens, determined by amino acid variations at specific positions. mdpi.com
Intrinsically Disordered Regions and Flexibility
Research suggests that the monomeric extracellular domain of gpA is largely intrinsically disordered. amegroups.orgsemanticscholar.org Intrinsically disordered regions (IDRs) are characterized by a lack of stable, well-defined three-dimensional structure under physiological conditions, contributing to protein flexibility. amegroups.orgpnas.orgmdpi.com Circular dichroism spectroscopy of a non-glycosylated peptide of the gpA-ECD indicated a likely random coil conformation in solution, supporting its disordered nature. amegroups.org Sequence analysis methods also predict the presence of IDRs in the GPA-ECD. amegroups.org
Localized Structural Motifs (e.g., Beta-Hairpin-like Structures)
A synthetic hexaglycosylated decapeptide from the extracellular domain of human glycophorin A, with GalNAc residues linked to adjacent threonine and serine residues, has been studied using NMR spectroscopy and molecular dynamics simulations. nih.gov This glycopeptide showed an extended structure of the peptide backbone due to O-glycosylation and a relatively rigid "wave-type" 3D structure within the glycosylation cluster. nih.gov
Cytoplasmic Domain Features
The cytoplasmic domain of glycophorin A is located on the intracellular side of the erythrocyte membrane. This domain interacts with components of the erythrocyte cytoskeleton, contributing to membrane stability and shape. uniprot.org Glycophorin A is a component of the ankyrin-1 complex, a multiprotein complex involved in the stability and shape of the erythrocyte membrane. uniprot.org This complex includes proteins such as ankyrin-1 (ANK1), band 3 (SLC4A1), protein 4.2 (EPB42), and other glycophorins (GYPB). uniprot.orguniprot.org The cytoplasmic domain's interaction with these cytoskeletal elements is crucial for maintaining the structural integrity of the red blood cell. uniprot.org While some transmembrane proteins have intrinsically disordered cytoplasmic domains that can gain structure upon binding partners, specific details about the intrinsic disorder and flexibility of the glycophorin A cytoplasmic domain were not as prominently featured in the search results as for the extracellular domain. pnas.orgresearchgate.net However, it is known to be part of multiprotein complexes, suggesting specific interaction sites. uniprot.org
Post-Translational Modifications: Glycosylation and its Structural Implications
Glycosylation is a major post-translational modification of glycophorin A, significantly impacting its structure and function. The extracellular domain is heavily glycosylated, containing numerous O-linked and one N-linked glycosylation sites. amegroups.orgsemanticscholar.org Glycophorin A contains 16 O-linked and 1 N-glycosylation sites. amegroups.org The O-linked oligosaccharides are attached to serine and threonine residues, while the N-linked oligosaccharide is attached to an asparagine residue. mdpi.com
The heavy glycosylation contributes significantly to the high carbohydrate content of gpA, giving the erythrocyte surface a highly negatively charged coat due to the presence of sialic acids on the glycans. mdpi.comresearchgate.net Approximately 75% of the total sialic acid content of the red blood cell membrane is attributed to glycophorin A. mdpi.com
While glycosylation is crucial for antigenicity and interactions with pathogens like Plasmodium falciparum (which binds to sialic acid residues on O-linked glycans), its direct role in determining the protein backbone structure of the extracellular domain appears limited according to some studies, although it can induce a more rigid extended structure in certain glycopeptides. amegroups.orgresearchgate.netoup.com The presence of glycan chains can influence protein synthesis and expression; for instance, the synthesis of mature glycophorin A requires O-glycans when expressed in glycosylation-deficient cells. researchgate.net O-glycosylation can also affect the structure of proteins and occurs primarily in surface-exposed regions. oup.com
Data Table: Glycosylation of Glycophorin A
| Type of Glycosylation | Location | Number of Sites | Key Sugar Residues Involved | Structural Implications | Source |
| O-linked | Extracellular Domain | 16 | GalNAc, Sialic Acid | Contributes to negative surface charge, antigenicity, can induce rigid extended structure | mdpi.comamegroups.orgoup.com |
| N-linked | Extracellular Domain | 1 | NeuGc, Gal, Man, Fuc, GlcNAc | Involved in antigenicity, less evidence for direct protein backbone structural impact | mdpi.comamegroups.orgresearchgate.net |
Dynamic Behavior and Conformational Transitions within Membrane Environments
Glycophorin A (gpA) is a well-studied model system for understanding the dynamic behavior and conformational transitions of transmembrane helices within lipid membrane environments. Its single transmembrane α-helix is known to homodimerize, a process crucial for the function of many integral membrane proteins. This dimerization is significantly influenced by the surrounding lipid bilayer. acs.orgresearchgate.net
Molecular dynamics (MD) simulations have been extensively used to explore the dynamics of the gpA dimer in various membrane mimetic environments, including detergent micelles, lipid bicelles, and lipid bilayers of differing compositions. acs.orgnih.govactanaturae.ru These studies reveal that the membrane environment plays a critical role in modulating the conformational dynamics and the stability of the gpA dimer. actanaturae.rupsu.edu
Research indicates that the dimerization of the gpA transmembrane segment results in a right-handed pair of alpha-helices. researchgate.net The interaction is mediated by a specific motif, often described as LIxxGxxxGxxxT, with the GxxxG element being particularly crucial for self-assembly. researchgate.net This motif facilitates close packing between the helices, primarily through van der Waals interactions and interhelical carbon-hydrogen bonds involving glycine residues. researchgate.netacs.org
The lipid environment influences both the specific helix-helix interactions and non-specific forces driving association. actanaturae.rurug.nl Studies using coarse-grained and atomistic MD simulations have shown that lipids can make a significant contribution to the stabilization of the dimeric form. actanaturae.ru The detailed balance between different energy contributions is dependent on the amino acid sequence of the transmembrane segment. actanaturae.ru
Furthermore, the composition of the lipid bilayer can impact the sorting and dynamics of the gpA dimer. In model red blood cell plasma membranes, the gpA dimer has been observed to sort exclusively into the liquid-disordered (Ld) phase. nih.govplos.org Cholesterol, a key component of biological membranes, is important for the formation of both liquid-ordered (Lo) and liquid-disordered (Ld) membrane areas and influences the dynamic behavior of the protein in its native environment. nih.govplos.org
Studies have also investigated the free energy profile of gpA dimerization, revealing that the association process can involve the formation of non-native intermediates before reaching the stable native dimeric interface. researchgate.netplos.org The transition to the native state is primarily driven by van der Waals helix-helix interactions, particularly those defining the native binding interface. researchgate.netplos.org
The dynamic behavior of gpA within the membrane includes lateral, rotational, and translational diffusion, characteristic of membrane components. nih.govplos.org The interaction nature between the protein and neighboring phospholipid chains are considered dominant forces governing helix-helix association. naturalspublishing.comglobal-sci.com
Here is a summary of some research findings related to gpA dynamics in membranes:
| Research Method | Membrane Environment Tested | Key Findings on gpA Dynamics | Citation |
| Coarse-Grained MD Simulations | Native-like red blood cell plasma membrane | Dimer sorts into liquid-disordered (Ld) phase; Cholesterol influences dynamics and phase separation. | nih.govplos.org |
| Coarse-Grained MD Simulations | Various lipid membranes | Energetically-favorable dimerized state; Association driven by lipid-phobic forces and helix-helix interactions. | rug.nl |
| Atomistic MD Simulations | DMPC, DPPC, DOPC bilayers | Dimer stability maintained; Conformational fluctuations modulated by membrane thickness. | nih.gov |
| Atomistic MD Simulations | Zwitterionic lipid bilayer | Lipid membrane plays important role in dimer formation; Lipids contribute significantly to dimerization free energy. | actanaturae.ru |
| Heteronuclear NMR Spectroscopy & MD | DPC micelles, DMPC/DHPC bicelles | Structural studies of dimerization possible in both media; Bicelles closer to natural bilayers in physical properties. | nih.govactanaturae.ru |
| Atomistic MD Simulations | Phospholipid membrane | Association involves non-native intermediate; Transition to native state driven by van der Waals helix-helix interactions. | plos.org |
| Molecular Dynamics Simulation | Erythrocyte asymmetric membrane model | Lipid environment and neighboring proteins influence helix-helix association and protein orientation. | naturalspublishing.comglobal-sci.com |
These studies collectively highlight the complex interplay between the gpA transmembrane domain and its lipid environment, demonstrating that membrane properties significantly influence its dynamic behavior, conformational transitions, and dimerization interface.
Oligomerization and Assembly Mechanisms of Glycophorin a
Homodimerization of the Transmembrane Domain The homodimerization of the gpA transmembrane domain is a specific and energetically favorable process driven by interactions between the helices.pnas.orgnih.gov
Energetics of Dimerization in Lipid Bilayers and Detergent Micelles The dimerization of the gpA transmembrane helix has been studied extensively in both lipid bilayers and detergent micelles to understand the energetic contributions and the influence of the environment.biorxiv.orgpsu.edupnas.orgactanaturae.rufrontiersin.orgjh.edu
Studies using techniques like Förster resonance energy transfer (FRET) and sedimentation equilibrium analytical ultracentrifugation have provided insights into the thermodynamics of gpA dimerization. psu.edujh.edujh.edu The free energy change of dimerization (ΔG°) reflects the stability of the dimer. While direct comparisons of stability between lipid bilayers and micelles can be complex due to different experimental conditions and protein constructs, studies suggest that the interactions are relatively weak in both environments. jh.edu
The stability of the gpA dimer can be modulated by the type of detergent used. psu.edunih.gov For instance, the observed dissociation constant (Kd) for gpA dimerization in sodium dodecyl sulfate (B86663) (SDS) micelles is significantly weaker compared to zwitterionic detergents. psu.edu This indicates that detergents can influence the thermodynamics of association, potentially by altering protein-detergent and detergent-detergent interactions which indirectly affect protein-protein interactions. psu.edunih.gov
Data on the free energy of dimerization in different environments highlights the context-dependent nature of transmembrane helix interactions.
| Environment | Technique | ΔG° (kcal/mol) (Approximate) | Reference |
| C14 betaine (B1666868) micelles | Sedimentation equilibrium ultracentrifugation | ~ -5.7 | jh.edu |
| SDS micelles | Förster resonance energy transfer | Weaker than zwitterionic | psu.edu |
| Lipid Bilayers | Resonance Energy Transfer | Association observed | jh.edu |
Sequence Motifs Governing Dimerization Specificity The specificity of gpA transmembrane domain dimerization is encoded within its amino acid sequence, with particular motifs playing a critical role.pnas.orgresearchgate.netnih.gov
Role of GxxxG Motif in Helix-Helix Packing A key sequence motif identified as being central to gpA transmembrane dimerization is the GxxxG motif.biorxiv.orgfrontiersin.orgresearchgate.netresearchgate.netThis motif, where 'G' represents Glycine (B1666218) and 'x' can be any amino acid, is prevalent in transmembrane helices and is often found at the interface of interacting helices.frontiersin.orgresearchgate.net
Structurally, the small side chains of glycine residues in the GxxxG motif allow for close contact between the backbones of the interacting helices. biorxiv.org This close packing facilitates the formation of networks of weak inter-helical hydrogen bonds between the Cα-H donors and carbonyl acceptors on opposing helices. biorxiv.org These interactions, along with van der Waals packing, are considered major drivers of stability in GxxxG-mediated dimers like that of gpA. biorxiv.org
Mutagenesis studies have demonstrated the critical involvement of the GxxxG motif in gpA dimerization. researchgate.netnih.gov While the GxxxG motif is a dominant feature, the surrounding sequence context also modulates the stability of the dimer. nih.gov
Contribution of Specific Amino Acid Residues Beyond GxxxG While the GxxxG motif is crucial, other specific amino acid residues within the gpA transmembrane domain also contribute to dimerization specificity and stability.pnas.orgnih.govA seven-residue motif, LIxxGxxxGxxxT (specifically Leu-75, Ile-76, Gly-79, Val-80, Gly-83, Val-84, Thr-87), has been identified as being particularly important for gpA transmembrane helix dimerization.pnas.orgresearchgate.netThese residues are located at the dimer interface, as confirmed by structural studies.pnas.org
Mutagenesis experiments have shown that substitutions at specific positions within this motif can significantly impact dimerization. pnas.orgnih.gov For example, conservative substitutions at certain valine residues have been shown to disrupt dimerization, highlighting the high degree of specificity in these helix-helix interactions. nih.gov
The interplay between the GxxxG motif and flanking residues is complex, and the surrounding sequence context can modulate the stability provided by the core motif. nih.govjh.edu This suggests that while the GxxxG provides a framework for interaction, the specific arrangement of other residues refines the packing and stability of the dimer interface. nih.govjh.edu
Structural Models and Interfacial Characterization of the Dimer Structural studies, including solution NMR, solid-state NMR, and X-ray crystallography, have provided detailed models of the gpA transmembrane dimer and characterized its interface.actanaturae.rujh.edunih.govnih.govrcsb.orgacs.orguni-freiburg.de
The gpA transmembrane dimer forms a right-handed pair of alpha-helices. researchgate.net The dimer interface is characterized by close packing mediated by the GxxxG motif. biorxiv.orgnih.gov Direct packing contacts occur between the glycine residues at positions 79 and 83. nih.gov Additional interhelical constraints between residues like Ile76 and Gly79, and Val80 and Gly83, are important for restricting the rotational orientation and crossing angle of the interacting helices. nih.gov Structural models show that methyl groups of residues such as Val80 and Val84 pack against Gly79 and Gly83, respectively. nih.gov
Crystal structures of the gpA transmembrane dimer in lipidic cubic phase have confirmed the structural features observed in NMR studies, providing strong support for the fidelity of these models in a membrane-mimicking environment. rcsb.orgacs.org These structures reveal the atomic details of the helix-helix interface and the specific residue contacts that stabilize the dimer. rcsb.orgacs.org
Mechanisms of Assembly and Disassembly Kinetics The assembly of the gpA transmembrane dimer involves the association of individual helices within the membrane.biorxiv.orgplos.orgpnas.orgfrontiersin.orgAccording to the two-stage model, transmembrane helices first insert into the bilayer and then associate laterally.pnas.org
Studies using all-atom simulations with explicit membrane and water have provided insights into the atomistic mechanism and kinetics of gpA dimerization. plos.org These simulations suggest that dimerization may occur in a two-step process. plos.org Initially, the two helices may associate via non-native contacts, potentially forming a non-native intermediate state. plos.org The transition from this intermediate to the native dimeric state, characterized by the specific native binding interface, involves overcoming a free energy barrier. plos.org
The kinetics of assembly and disassembly are influenced by the membrane environment and the specific interactions at the helix-helix interface. plos.orgresearchgate.net While obtaining precise kinetic rates can be challenging experimentally and computationally, studies are ongoing to understand the dynamics of gpA dimerization and how factors like lipid composition and mutations affect the rates of association and dissociation. plos.orgresearchgate.net The high viscosity of the lipid membrane environment can impact the diffusion and association rates of transmembrane helices. plos.org
The dissociation of the gpA dimer involves the separation of the two transmembrane helices. The stability of the dimer, determined by the strength of the inter-helical interactions and the surrounding environment, influences the rate of disassembly. plos.org
Higher-Order Oligomerization and Association States (e.g., Tetramers)
While Glycophorin A is predominantly known to form a stable homodimer, research suggests the possibility of higher-order oligomeric states, including tetramers. portlandpress.com Studies using techniques like SDS-PAGE and Förster Resonance Energy Transfer (FRET) have been employed to investigate the oligomeric state of transmembrane segments. cdnsciencepub.comacs.org For instance, experiments with transmembrane segments from other proteins have shown migration patterns on SDS-PAGE consistent with monomer-dimer or dimer-tetramer equilibria depending on peptide concentration. cdnsciencepub.com
Molecular dynamics simulations have also explored the potential for Glycophorin A to form oligomers beyond dimers. One study simulated dimeric, trimeric, tetrameric, and pentameric assemblies of Glycophorin A's transmembrane domain to predict their structures. nih.gov While the native state is dimeric, these simulations explored the energetic landscape of different oligomerization states. nih.gov
Research on other proteins with transmembrane domains containing motifs similar to those in Glycophorin A has also indicated the potential for higher-order oligomerization. portlandpress.comasm.org Some G protein-coupled receptors (GPCRs), for example, have been shown to exist as monomers, dimers, and potentially higher-order complexes, including tetramers. portlandpress.com The formation of these higher-order structures can be influenced by various factors and may play roles in protein function and regulation. portlandpress.com
Intermolecular Interactions and Complex Formation of Glycophorin a
Interactions with Other Erythrocyte Membrane Proteins
Glycophorin A forms associations with several other proteins embedded within or associated with the erythrocyte membrane.
Association with Band 3 (Anion Exchanger 1, AE1)
Glycophorin A is known to interact with Band 3 (AE1, SLC4A1), the most abundant integral membrane protein in erythrocytes, which functions as a chloride/bicarbonate exchanger plos.orgresearchgate.net. This association is significant for both the trafficking and function of Band 3.
Modulation of Band 3 Trafficking and Anion Transport Activity
Glycophorin A plays a role in the proper trafficking of Band 3 from the endoplasmic reticulum (ER) to the cell surface plos.orgresearchgate.netnih.govmdpi.com. Studies have shown that GPA enhances the surface expression and anion transport activity of Band 3 researchgate.netnih.gov. Red cells lacking glycophorin A exhibit impaired anion transport plos.orgnih.govresearchgate.net. The C-terminal cytoplasmic tail of GPA has been identified as enhancing Band 3 trafficking, while extracellular residues 68-70 of GPA increase the specific anion transport activity of Band 3 nih.gov.
Molecular and Structural Basis of Band 3 Interaction
The interaction between Glycophorin A and Band 3 is crucial for forming the Wright (Wr) blood group antigen in mature erythrocytes plos.orgnih.gov. This interaction involves a specific ionic bond between Glutamic acid at position 658 (Glu658) in Band 3 and Arginine at position 61 (Arg61) in Glycophorin A plos.orgnih.gov. Molecular dynamics simulations have provided insights into this interaction, showing that the dimeric transmembrane portion of GPA can interact with Band 3 in a model membrane plos.org. Large-scale simulations suggest that GPA dimers can bridge Band 3 dimers, leading to the dynamic formation of alternating strands of Band 3 and GPA dimers plos.org. Studies using GPA mutants and chimeras have further indicated that extracellular portions of GPA proximal to Arg61 stimulate Band 3 transport activity nih.gov.
Involvement in the Ankyrin-1 Multiprotein Complex
Glycophorin A is a component of the erythrocyte ankyrin-1 complex, a large multiprotein assembly that tethers the spectrin-actin cytoskeleton to the red blood cell membrane uniroma1.itebi.ac.ukbiorxiv.org. This complex is vital for maintaining erythrocyte shape, stability, and mechanical properties uniroma1.itresearchgate.net. The ankyrin-1 complex includes Band 3, protein 4.2, the Rhesus polypeptides (RhCE and RhAG), and Glycophorins A and B uniroma1.itbiorxiv.orgresearchgate.net. Cryo-electron microscopy structures have revealed the architecture of this 1.2 MDa supercomplex, showing three copies of dimeric Band 3 bound to Glycophorin A within the complex uniroma1.it.
Interactions with Cytoskeletal Components (e.g., Protein 4.1)
While Glycophorin C is considered a major membrane attachment site for Protein 4.1, there have been suggestions and some in vitro studies indicating a possible interaction between Glycophorin A and Protein 4.1 ashpublications.orgnih.govviamedica.plresearchgate.net. Protein 4.1 is a key component of the membrane skeleton, linking transmembrane proteins to the spectrin-actin network nih.govresearchgate.net. However, direct and stable interaction between Glycophorin A and Protein 4.1 in the native membrane has been debated, with some studies suggesting that such an interaction might be induced under certain conditions, like antibody binding to the extracellular domain of GPA ashpublications.org. Protein 4.1 is known to bind to the cytoplasmic domain of Band 3, modulating its interaction with ankyrin viamedica.pl.
Receptor Functions and Ligand Binding Mechanisms
Glycophorin A serves as a receptor for certain ligands, notably playing a significant role in the invasion of erythrocytes by the malaria parasite Plasmodium falciparum researchgate.netseveremalaria.orgd-nb.inforesearchgate.netnih.gov. Glycophorin A is the primary receptor for the Plasmodium falciparum ligand Erythrocyte-binding antigen-175 (EBA-175) severemalaria.orgd-nb.inforesearchgate.netnih.gov. The binding of EBA-175 to Glycophorin A is dependent on the α(2,3) sialic acid residues of GPA's O-glycans, which form conformation-dependent clusters on the polypeptide chain that facilitate binding severemalaria.orgd-nb.inforesearchgate.net. Studies using neuraminidase, which cleaves sialic acids, have shown reduced binding of EBA-175 to treated erythrocytes d-nb.infonih.gov. Erythrocytes lacking Glycophorins A and B are resistant to invasion by certain Plasmodium falciparum strains nih.gov.
Data Table:
| Interacting Protein/Complex | Glycophorin A Role/Effect | Molecular Basis of Interaction |
| Band 3 (AE1) | Enhances trafficking to cell surface, stimulates anion transport activity. | Ionic bond between Glu658 (Band 3) and Arg61 (GPA). Forms Wr antigen. |
| Ankyrin-1 Complex | Component of the complex that links membrane to cytoskeleton. Contributes to stability. | Part of a large supercomplex including Band 3 and other proteins. |
| Protein 4.1 | Possible interaction suggested, debated in native membrane. | Potential binding sites, but direct interaction is less established. |
| Plasmodium falciparum EBA-175 | Receptor for merozoite invasion. | Binding to α(2,3) sialic acid residues on O-glycans. |
Binding to Plasmodium falciparum Erythrocyte-Binding Antigen 175 (EBA-175)
Glycophorin A is a well-established receptor for Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The parasite utilizes the erythrocyte-binding antigen 175 (EBA-175) to bind to glycophorin A on the surface of red blood cells during the invasion process. pnas.orguniprot.orgnih.govelifesciences.org This interaction is a key step in the parasite's life cycle, enabling it to enter and multiply within erythrocytes. The binding of EBA-175 to glycophorin A is dependent on the presence of sialic acid residues on glycophorin A. pnas.orguniprot.orgnih.govhmdb.ca The binding region of EBA-175 involves its region II, which consists of F1 and F2 domains. pnas.orgnih.gov Studies have shown that antibodies to the F2 domain of EBA-175 can partially inhibit the invasion of P. falciparum merozoites into human erythrocytes. pnas.org While EBA-175 binding to glycophorin A represents a significant invasion pathway, some P. falciparum strains can utilize alternative, sialic acid-independent pathways. pnas.org
Receptor Activity for Hepatitis A Virus (HAV) and Sendai Virus
Beyond Plasmodium falciparum, glycophorin A also functions as a receptor for certain viruses, including Hepatitis A Virus (HAV) and Sendai Virus. uniprot.orghmdb.canih.govwikipedia.org
Hepatitis A Virus has been reported to agglutinate human red blood cells, and this attachment is mediated through an interaction with sialylglycoproteins like glycophorin A. nih.gov Studies have indicated that incubating the virus with purified glycophorin A can block HAV-induced hemagglutination, further supporting its role as an erythrocyte receptor for HAV. nih.gov The number of HAV receptors on an erythrocyte has been estimated to be around 500 per cell. nih.gov
Sendai virus, a paramyxovirus, also utilizes glycophorin A as a receptor on erythrocytes. acs.orgnih.govpnas.org The interaction between Sendai virus and glycophorin A is dependent on the sialic acid moieties present on the glycoprotein (B1211001). acs.orgnih.gov Reconstitution experiments using glycophorin A in liposomes have demonstrated that the presence of glycophorin A increases the rate of Sendai virus fusion with the liposomes, highlighting its role in the viral entry process. acs.orgnih.gov Treatment of glycophorin-containing liposomes with neuraminidase, which removes sialic acid, significantly decreases viral fusion, confirming the essential role of sialic acid residues in this interaction. acs.orgnih.gov
Significance of Sialic Acid Residues in Receptor Activity
Sialic acid residues, particularly N-acetylneuraminic acid (Neu5Ac), are critical for the receptor function of glycophorin A for several pathogens. pnas.orguniprot.orgnih.govhmdb.caacs.orgnih.govmdpi.com These negatively charged sugars are abundant on the extracellular portion of glycophorin A due to its heavy glycosylation. mdpi.com
For Plasmodium falciparum EBA-175, binding to glycophorin A is explicitly described as sialic acid-dependent. pnas.orguniprot.orgnih.govhmdb.ca The α(2,3) sialic acid residues of glycophorin A's O-glycans are particularly important for this interaction. severemalaria.org
Similarly, the receptor activity of glycophorin A for Sendai virus is dependent on the presence of sialic acid residues. acs.orgnih.gov Removal of sialic acid from erythrocytes or purified glycophorin A abolishes or significantly reduces the interaction with Sendai virus. acs.orgnih.govpsu.edu
The role of sialic acid extends to other viruses that bind to glycophorin A, such as influenza A and B viruses and group C rotavirus, where sialic acid is also required for binding. wikipedia.orgpsu.eduasm.org
Hetero-Oligomerization with Related Membrane Protein Segments
Glycophorin A is known to exist as a dimer in the erythrocyte membrane, primarily through interactions involving its transmembrane domain. mdpi.comannualreviews.org In addition to homo-oligomerization, glycophorin A can also engage in hetero-oligomerization with related membrane protein segments, notably Glycophorin B (gpB). mdpi.comscbt.comscbt.comnih.gov
Glycophorin B is structurally similar to glycophorin A and is also a sialoglycoprotein found on the erythrocyte membrane. mdpi.comseveremalaria.orgscbt.comscbt.com The genes encoding glycophorin A (GYPA) and glycophorin B (GYPB) are closely located on chromosome 4 and share significant homology. scbt.comscbt.comnih.govisbtweb.org Unequal homologous recombination or gene conversion events between GYPA and GYPB can lead to the formation of hybrid glycophorin proteins, such as the Dantu antigen, which is a hybrid GPB-GPA molecule. uniprot.orgseveremalaria.orgnih.govisbtweb.org These hybrid proteins represent instances of hetero-oligomerization or the formation of chimeric proteins resulting from gene rearrangements.
Studies investigating the transmembrane domains of glycophorin A have provided insights into the motifs involved in protein-protein interactions within the membrane. While the GXXXG motif is known to be important for homo-oligomerization, research suggests that a more extended motif, LIXXGXXXGXXXT, may be sufficient for hetero-oligomerization in a biological membrane. nih.gov The interaction between glycophorin A and other membrane proteins, such as Band 3 (AE1), has also been investigated, suggesting potential associations that influence membrane properties and protein trafficking. nih.govnih.govashpublications.org
Data Table: Pathogen Binding to Glycophorin A
| Pathogen | Glycophorin A Binding Site/Dependency | Key Research Findings |
| Plasmodium falciparum | Sialic acid-dependent (O-glycans) | EBA-175 region II (F1/F2 domains) binds gpA. pnas.orgnih.gov Sialic acid is essential for EBA-175 binding. pnas.orguniprot.orgnih.govhmdb.ca |
| Hepatitis A Virus (HAV) | Sialylglycoproteins (gpA) | gpA acts as an erythrocyte receptor for HAV. uniprot.orghmdb.canih.govwikipedia.org Binding can be blocked by purified gpA. nih.gov |
| Sendai Virus | Sialic acid-dependent | gpA acts as a receptor for Sendai virus. acs.orgnih.govpnas.org Sialic acid is essential for viral fusion. acs.orgnih.gov |
Data Table: Glycophorin A and B Characteristics
| Protein | Gene | Chromosome Location | Amino Acid Length (Mature) | Glycosylation Type | Associated Blood Groups |
| Glycophorin A | GYPA | 4q31.21/4q31.22 | 150 | Heavily O-glycosylated, N-glycan mdpi.comisbtweb.org | MN |
| Glycophorin B | GYPB | 4q31.21/4q31.22 | 72 | Heavily O-glycosylated isbtweb.org | Ss |
Detailed Research Findings:
Research into the interaction between Plasmodium falciparum EBA-175 and glycophorin A has revealed that the binding is primarily mediated by the cysteine-rich region II of EBA-175, comprising the F1 and F2 domains. pnas.orgnih.gov The F2 domain appears to be more prominently involved in glycan contacts, highlighting its importance in cytoadherence. nih.gov Studies using neuraminidase treatment of erythrocytes, which removes sialic acid, have consistently shown a reduction or abolition of EBA-175 binding and subsequent parasite invasion, underscoring the critical role of sialic acid residues on glycophorin A. pnas.orgelifesciences.orgseveremalaria.org
Investigations into Sendai virus binding to glycophorin A have utilized reconstituted liposomes containing glycophorin A. These experiments demonstrated a direct correlation between the presence of glycophorin A and an increased rate of viral fusion with the liposomes. acs.orgnih.gov The sensitivity of this fusion to neuraminidase treatment confirmed that the sialic acid residues on glycophorin A are the primary recognition sites for the virus. acs.orgnih.gov
Studies on hetero-oligomerization have shown that while glycophorin A primarily forms homodimers, it can also associate with glycophorin B. mdpi.comscbt.comscbt.com The formation of hybrid glycophorins through genetic recombination events further exemplifies the potential for hetero-association between these related proteins. uniprot.orgseveremalaria.orgnih.govisbtweb.org Research using peptide analogs of the glycophorin A transmembrane domain has suggested that specific amino acid motifs beyond the simple GXXXG are involved in mediating hetero-oligomerization within the membrane environment. nih.gov
Functional Implications of Glycophorin a in Cellular Processes
Contribution to Erythrocyte Membrane Homeostasis
The homeostatic balance of the erythrocyte membrane is critical for its survival and function during its circulation. Glycophorin A is a key contributor to this stability through its structural properties and interactions with other membrane components.
A crucial function of Glycophorin A is to prevent the aggregation of red blood cells in circulation. nih.gov This is achieved through the dense array of O-linked oligosaccharides attached to its extracellular domain, which are rich in sialic acid. wikipedia.orgmdpi.com Sialic acid residues impart a strong negative charge to the erythrocyte surface. This negative charge generates electrostatic repulsion between adjacent red blood cells, effectively preventing them from clumping together and ensuring smooth passage through even the narrowest capillaries. researchgate.net This "glycocalyx" of heavily glycosylated proteins, with Glycophorin A being a major component, also prevents adhesion to the vascular endothelium. researchgate.net
Indirect Influence on Gas Exchange via Band 3 Interaction
Glycophorin A does not directly participate in gas exchange; however, it has a significant indirect influence through its well-documented interaction with Band 3, the primary anion exchanger in erythrocytes. nih.govplos.org The Band 3 protein is responsible for the chloride-bicarbonate exchange across the red blood cell membrane, a critical step in the transport of carbon dioxide from the tissues to the lungs. researchgate.net
Research has shown that Glycophorin A facilitates the efficient trafficking and insertion of Band 3 into the erythrocyte membrane during erythropoiesis. nih.govnih.gov In the absence of Glycophorin A, the expression and proper localization of Band 3 at the cell surface can be impaired. nih.gov This chaperone-like role of Glycophorin A ensures that a sufficient number of functional Band 3 proteins are available for anion exchange. nih.gov Furthermore, the interaction between Glycophorin A and Band 3 in the mature erythrocyte membrane is thought to modulate the transport activity of Band 3. plos.org By ensuring the structural integrity and optimal function of Band 3, Glycophorin A indirectly supports efficient gas exchange. researchgate.net
Table 1: Key Interactions and Functions of Glycophorin A in Erythrocytes
| Function | Interacting Partner(s) | Mechanism of Action |
|---|---|---|
| Membrane Stability | Band 3, Cytoskeletal components (indirectly) | Participates in the organization of membrane protein complexes, contributing to the structural integrity of the red blood cell. |
| Prevention of Aggregation | Sialic Acid residues on its own extracellular domain | The high negative charge from sialic acid creates electrostatic repulsion between erythrocytes, preventing them from clumping. |
| Gas Exchange (Indirect) | Band 3 | Acts as a chaperone for Band 3, ensuring its proper trafficking and insertion into the membrane, which is essential for CO2 transport. |
Mechanisms of Signal Transduction Modulation (in context of membrane protein interactions)
Recent studies have indicated that Glycophorin A is not merely a passive structural protein but can also be involved in modulating intracellular signaling pathways. Ligation of Glycophorin A on the cell surface by antibodies or other molecules can trigger a cascade of events within the erythrocyte. semanticscholar.org
This includes the activation of NADPH oxidase, leading to an increase in intracellular reactive oxygen species (ROS). semanticscholar.org The rise in ROS can, in turn, activate downstream effectors such as caspase-3. semanticscholar.org This signaling cascade initiated at Glycophorin A can lead to changes in cellular function, including alterations in membrane deformability and the release of ATP. semanticscholar.org These findings suggest that Glycophorin A, through its interactions with other membrane components and its ability to transduce external signals, can actively modulate the physiological state of the red blood cell.
Immunological Research Aspects and Antigenicity
Glycophorin A is of significant interest in immunology and transfusion medicine due to its role in defining a major human blood group system.
Glycophorin A is the carrier of the M and N antigens, which form the basis of the MNS blood group system. nih.govamegroups.org These antigens are determined by amino acid polymorphisms at positions 1 and 5 of the Glycophorin A polypeptide chain. slideshare.net Individuals with serine at position 1 and glycine (B1666218) at position 5 express the M antigen, while those with leucine (B10760876) at position 1 and glutamic acid at position 5 express the N antigen. slideshare.net Heterozygous individuals express both M and N antigens.
This polymorphism arises from single nucleotide variations in the GYPA gene, which encodes Glycophorin A. semanticscholar.org The presentation of these antigens on the extracellular domain of Glycophorin A makes them accessible to the immune system and is of critical importance in blood transfusion and pregnancy to avoid hemolytic reactions. amegroups.org The MNS system is complex, with numerous other antigens arising from genetic rearrangements between the GYPA gene and the neighboring GYPB and GYPE genes. researchgate.netsemanticscholar.org
Table 2: Genetic Basis of M and N Antigens on Glycophorin A
| Antigen | Amino Acid at Position 1 | Amino Acid at Position 5 |
|---|---|---|
| M | Serine | Glycine |
| N | Leucine | Glutamic Acid |
Molecular Basis of Antigenicity and Epitope Mapping (e.g., Wright b Antigen)
Glycophorin A (GPA) is a major sialoglycoprotein on the surface of human red blood cells and carries the determinants for the MN blood group antigens. scbt.com Its antigenicity is a complex function of its primary amino acid sequence, extensive glycosylation, and its interaction with other membrane components. The study of its epitopes—the specific regions recognized by antibodies—is crucial for understanding blood transfusion reactions and certain diseases.
The Wright (Wr) blood group system, specifically the high-frequency antigen Wright b (Wr^b), provides a compelling example of GPA's complex antigenicity. The expression of the Wr^b antigen is not determined by the GPA gene alone but requires a specific interaction between GPA and another major erythrocyte membrane protein, Band 3 (also known as anion exchanger 1 or AE1). researchgate.netnih.gov
The molecular basis of the Wr^b antigen lies in a specific amino acid polymorphism in the Band 3 protein. nih.gov However, the presentation of this antigen on the cell surface is critically dependent on the presence of GPA. researchgate.net Research has shown that a specific region of GPA, encompassing amino acid residues 59 through 71, is essential for the expression of the Wr^b antigen. researchgate.net The absence of GPA, as seen in individuals with the En(a-) phenotype, results in the lack of Wr^b antigen expression, even when the correct Band 3 protein is present. researchgate.net
Further studies have pinpointed the interaction to specific residues. It is proposed that an interaction between Arg61 of Glycophorin A and Glu658 of the Band 3 protein is fundamental to forming the Wr^b epitope. nih.gov This interaction is thought to be stabilized by the binding of anti-Wr^b antibodies. nih.gov
Epitope mapping of GPA has been advanced through the use of monoclonal antibodies and techniques like surface plasmon resonance. nih.gov These studies have identified multiple extracellular and even intracellular epitopes on the GPA molecule. nih.gov A panel of novel antibodies has been developed that recognizes four distinct peptide epitopes and one mixed peptide/carbohydrate epitope on GPA. nih.gov Interestingly, the binding of these antibodies is often enhanced when the molecule is desialylated, indicating the influence of sialic acid residues on epitope accessibility. nih.gov
Table 1: Key Molecular Interactions in Wright b (Wr^b) Antigen Expression
| Interacting Molecule | Key Residue/Region | Role in Wr^b Expression |
| Glycophorin A (GPA) | Arg61 | Interacts with Glu658 of Band 3 to form the Wr^b epitope. nih.gov |
| Glycophorin A (GPA) | Residues 59-71 | Essential region for the surface presentation of the Wr^b antigen. researchgate.net |
| Band 3 (AE1) | Glu658 | Primary determinant of the Wr^b antigen. nih.gov |
Application in Somatic Mutation Assays for DNA Damage Research
The Glycophorin A (GPA) gene locus has become a valuable tool in the field of genetic toxicology for assessing in vivo somatic mutations, which are alterations in the DNA of body cells that can be indicative of genetic damage and potentially cancer risk. The GPA somatic mutation assay is a flow cytometry-based method that quantifies the frequency of variant red blood cells that have lost the expression of one of the two alleles of the GPA gene (M or N) in individuals who are heterozygous (MN blood type). nih.gov This assay serves as a biomarker of biological effect, reflecting genetic damage that has occurred in the bone marrow's erythroid precursor cells. nih.gov
The assay can detect two main types of variant erythrocytes:
Allele-loss variants (hemizygous): These cells have lost the expression of one GPA allele (either M or N), resulting in a phenotype like MØ or NØ. aacrjournals.org
Allele-loss and duplication variants (homozygous): These cells have lost one allele and duplicated the remaining one, leading to a homozygous phenotype such as MM or NN. aacrjournals.orgaacrjournals.org
These cellular changes are consistent with genetic mechanisms like gene deletion, silencing, or somatic recombination, which are also implicated in the "loss of heterozygosity" often seen at tumor suppressor gene loci in cancer development. nih.gov
The GPA assay has been applied in various research settings to study populations with known or suspected exposure to genotoxic agents. For instance, it has been used to evaluate the long-term biological effects of ionizing radiation in atomic bomb survivors and in populations living near nuclear test sites. aacrjournals.orgnih.gov In these studies, a dose-dependent increase in the frequency of variant erythrocytes was observed, correlating with the estimated radiation dose. aacrjournals.org
Similarly, the assay has been employed to assess the genotoxic potential of occupational exposures to chemicals like styrene (B11656). aacrjournals.org In a study of reinforced plastics workers, exposure to styrene was associated with a specific increase in the frequency of the allele-loss and duplication (N/N) variants, suggesting that styrene may induce somatic recombination. aacrjournals.org
The ability of the GPA assay to be performed on a small blood sample and the well-defined kinetics of red blood cell production and turnover make it a robust tool for large-scale population studies. It provides a quantitative measure of accumulated genetic damage in a long-lived cell population, offering insights into the potential health risks associated with environmental and occupational exposures.
Table 2: Applications of the Glycophorin A (GPA) Somatic Mutation Assay
| Exposed Population | Genotoxic Agent | Key Findings |
| Atomic Bomb Survivors | Ionizing Radiation | A significant dose-dependent increase in the frequency of variant erythrocytes (NØ, MØ, and MM types) was observed. aacrjournals.org |
| Population near Semipalatinsk Nuclear Test Site | Ionizing Radiation | A significant increase in the mean allele-loss (ØN) variant frequency was found in the generation directly exposed during the tests compared to controls. nih.gov |
| Finnish Reinforced Plastics Workers | Styrene | Styrene exposure was linked to a specific increase in GPA N/N variant frequencies, suggesting somatic recombination as a mechanism of genotoxicity. aacrjournals.org |
Advanced Research Methodologies for Glycophorin a Studies
Biochemical and Biophysical Approaches for Interaction and Stability Studies
A variety of biochemical and biophysical techniques are employed to investigate the oligomerization and stability of gpA, providing complementary information to spectroscopic methods.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. For gpA, SDS-PAGE is particularly useful for analyzing its oligomeric state. The gpA transmembrane dimer is known to be resistant to dissociation by SDS, allowing it to be visualized as a dimer on an SDS-PAGE gel. researchgate.netresearchgate.net The relative intensities of the monomer and dimer bands can provide a qualitative measure of dimer stability, although it's important to note that SDS can sometimes influence the oligomerization state of proteins. nih.gov
Analytical Ultracentrifugation (AUC) is a powerful method for studying the size, shape, and interactions of macromolecules in solution. embl-hamburg.de In a sedimentation velocity experiment, the rate at which a molecule moves under a strong centrifugal force is measured, providing information about its mass and shape. um.es For gpA, AUC can be used to determine the stoichiometry and dissociation constants of its self-association into dimers and higher-order oligomers. um.es It is a matrix-free technique, which avoids potential artifacts from interactions with surfaces. um.es
The Steric Trap Method is a novel approach designed to measure the thermodynamic stability of strong protein-protein interactions, particularly for membrane proteins within a lipid bilayer. nih.govresearchgate.net This technique couples the dissociation of a protein complex to a measurable binding event. researchgate.net
For gpA, the method involves introducing two biotin (B1667282) tags onto the protein in close proximity. researchgate.net A bulky molecule, monovalent streptavidin (mSA), can bind to one biotin tag without issue. However, the binding of a second mSA molecule is sterically hindered unless the gpA dimer dissociates. nih.govnih.gov Therefore, the apparent binding affinity of the second mSA is directly related to the dissociation constant of the gpA dimer. researchgate.net This method allows for the measurement of high-affinity interactions in a native-like membrane environment, which can be challenging with traditional techniques. nih.govresearchgate.net Studies using this method have revealed that the gpA dimer is significantly more stable in a lipid bilayer compared to detergent micelles. nih.gov
Cell-Based and Genetic Assay Systems for Functional Characterization
The Bacterial Two-Hybrid (B2H or BACTH) system is a powerful genetic method for detecting and characterizing protein-protein interactions in vivo within Escherichia coli. nih.govspringernature.com This system is particularly advantageous for studying membrane proteins like Glycophorin A because the interaction can occur at the bacterial inner membrane, an environment more similar to its native context than the nucleus of a yeast cell used in traditional yeast two-hybrid systems. nih.govasm.org
The BACTH system is based on the functional reconstitution of an enzyme, typically the adenylate cyclase (AC) from Bordetella pertussis. nih.gov The catalytic domain of AC is split into two non-functional fragments, T18 and T25. The proteins of interest (e.g., GPA and a potential interacting partner) are genetically fused to these fragments. If the two proteins interact, they bring the T18 and T25 fragments into close proximity, reconstituting AC activity. nih.gov This leads to the synthesis of cyclic AMP (cAMP), which in turn activates the transcription of reporter genes (e.g., lacZ or mal), resulting in a measurable phenotype, such as a color change on indicator plates or the ability to ferment specific sugars. nih.govnih.gov A key advantage of this system is that the cAMP messenger is diffusible, meaning the protein interaction at the membrane can be spatially separated from the transcriptional activation readout in the cytoplasm. nih.govspringernature.com This makes the B2H system a versatile tool for mapping the interaction domains and specific amino acid residues involved in GPA dimerization or its association with other membrane proteins. nih.gov
Heterologous expression systems are indispensable for studying the function of a specific protein, like GPA, in a controlled cellular environment, away from the complexity of its native cell.
Xenopus Oocytes: The oocytes of the African clawed frog, Xenopus laevis, are a widely used and robust system for expressing eukaryotic membrane proteins. nih.govresearchgate.net These large cells have a highly efficient protein synthesis machinery that can correctly translate, process, and target foreign proteins to the plasma membrane. mdpi.com Researchers can inject cRNA encoding GPA and a potential partner protein into the oocyte to study functional relationships. nih.gov For example, this system was used to demonstrate that GPA facilitates the expression and transport of the human erythrocyte anion transporter (band 3) to the oocyte surface. nih.gov The co-expression of GPA with band 3 led to a significant increase in chloride transport, and immunoprecipitation confirmed that more band 3 protein was present at the cell surface when GPA was co-expressed. nih.gov This suggests GPA plays a role in the efficient translocation of band 3 to the plasma membrane. nih.gov
Escherichia coli: As a prokaryotic host, E. coli is a fast and cost-effective system for expressing proteins. asm.org While it lacks the post-translational modification machinery of eukaryotic cells, it is highly effective for specific applications. As mentioned previously, E. coli is the host for B2H systems used to study GPA's protein-protein interactions. nih.gov Furthermore, fragments of GPA, such as its transmembrane domain, can be expressed in E. coli for structural and biophysical studies.
The Glycophorin A (in vivo somatic mutation) assay is a well-established method that uses flow cytometry to detect and quantify rare erythrocytes in human blood that have lost the expression of one of the two alleles (M or N) of the GPA gene. nih.govresearchgate.net This assay serves as an important biomarker for assessing the frequency of somatic mutations, which can be indicative of genotoxic exposure or genetic instability. nih.govresearchgate.net
The assay is performed on individuals who are heterozygous at the GPA locus (M/N genotype), which constitutes about 50% of the population. nih.gov It utilizes a pair of allele-specific monoclonal antibodies, one for the GPA(M) protein and one for the GPA(N) protein, each tagged with a different fluorescent dye. nih.gov Flow cytometry is then used to analyze millions of red blood cells, identifying those with variant phenotypes. researchgate.net
Two primary types of variant cells are quantified:
Allele-loss variants (N/Ø): These cells have lost the expression of the M allele and express only the N allele at a normal level. This can result from point mutations, deletions, or gene inactivation. nih.govnih.gov
Allele-loss and duplication variants (N/N): These cells have lost the M allele and duplicated the remaining N allele, resulting in a double expression of the N-type protein. This is often caused by mechanisms like mitotic recombination or chromosome loss followed by reduplication. nih.govresearchgate.net
The frequencies of these variant cells can be used to monitor cumulative exposure to mutagens and have been applied to study populations exposed to radiation and chemotherapy, as well as individuals with cancer-predisposing syndromes like Ataxia-telangiectasia and Fanconi anemia. researchgate.netresearchgate.net
| Variant Phenotype | Genotype | Description | Common Mutational Mechanisms |
| Normal Heterozygote | M/N | Expresses both M and N alleles. nih.gov | N/A |
| Allele-Loss | N/Ø or M/Ø | Loss of one allele's expression. nih.gov | Point mutation, deletion, gene inactivation. researchgate.net |
| Allele-Loss and Duplication | N/N or M/M | Loss of one allele followed by duplication of the remaining allele. nih.gov | Mitotic recombination, chromosome loss and reduplication. researchgate.net |
Crystallographic Techniques for High-Resolution Structure Determination
Determining the high-resolution, three-dimensional structure of membrane proteins like Glycophorin A is challenging due to their amphipathic nature, which makes them difficult to crystallize using traditional methods. formulatrix.com X-ray crystallography using a Lipidic Cubic Phase (LCP), also known as the in meso method, has emerged as a highly successful technique for overcoming these hurdles. researchgate.netpsi.ch
LCP is a membrane-mimetic matrix formed by mixing lipids (commonly monoolein) with water, which creates a viscous, transparent material containing a continuous, curved lipid bilayer interwoven with aqueous channels. formulatrix.comresearchgate.net This environment provides a more native-like setting for membrane proteins compared to detergents, helping them maintain their proper conformation and stability, which is favorable for crystallization. researchgate.net
In this method, purified GPA (or its transmembrane domain) is mixed with the lipid to reconstitute the protein into the LCP bilayer. psi.ch This protein-laden mesophase is then dispensed in small quantities and overlaid with various precipitant solutions to screen for conditions that induce crystal formation. psi.ch
Challenges and Strategies in Glycoprotein (B1211001) Crystallography
The crystallization of glycoproteins, particularly integral membrane proteins like Glycophorin A, presents significant hurdles not typically encountered with soluble, non-glycosylated proteins. These challenges arise from the intrinsic biophysical and biochemical properties of glycoproteins. researchgate.netresearchgate.net However, a range of sophisticated strategies has been developed to systematically address these issues, paving the way for successful structure determination by X-ray crystallography. nih.govnih.gov
Challenges in Glycoprotein Crystallography
Obtaining well-ordered, diffraction-quality crystals of glycoproteins is often impeded by several key factors:
Heterogeneity : A primary obstacle is the chemical and conformational heterogeneity of the glycan moieties attached to the protein. researchgate.netnih.gov Unlike the template-driven synthesis of the polypeptide chain, glycosylation is a complex post-translational modification that results in a population of molecules (glycoforms) with variations in their carbohydrate structures. nih.gov This microheterogeneity can disrupt the uniform intermolecular contacts necessary to form a stable, repeating crystal lattice. nih.gov
Conformational Flexibility : The attached glycan chains are often intrinsically flexible and can adopt numerous conformations in solution. nih.gov This mobility, along with potentially disordered regions of the polypeptide backbone itself, can sterically hinder the ordered packing of molecules into a crystal. nih.govnih.gov
Amphiphilicity and Stability : For membrane glycoproteins, their amphiphilic nature requires extraction and solubilization from the native lipid bilayer using detergents. formulatrix.com This introduces a protein-detergent complex that must be stabilized. Finding conditions that maintain the protein's native fold while also being conducive to crystallization is a delicate balancing act. nih.govformulatrix.com The detergent micelle itself adds another variable to the crystallization process.
Low Yield and Purity : The expression and purification of sufficient quantities of homogeneous glycoprotein for extensive crystallization screening can be a major bottleneck. nih.gov Eukaryotic expression systems are often required for proper folding and glycosylation, which can be more complex and lower-yielding than prokaryotic systems. davislab-oxford.org
Table 1: Key Challenges in Glycoprotein Crystallography
| Challenge | Description | Impact on Crystallization |
|---|---|---|
| Microheterogeneity | Variation in glycan structure and composition across a population of protein molecules. nih.gov | Inhibits the formation of a uniform, well-ordered crystal lattice due to inconsistent molecular surfaces. researchgate.net |
| Conformational Flexibility | Inherent mobility of glycan chains and disordered protein regions. nih.gov | Prevents stable and specific intermolecular contacts required for crystal packing. nih.gov |
| Solubilization & Stability | Requirement of detergents for membrane glycoproteins, which can affect protein stability and interfere with crystallization conditions. formulatrix.com | Adds complexity to screening, as the detergent type and concentration become critical variables. |
Strategies to Overcome Crystallization Challenges
To surmount these obstacles, researchers have devised several innovative strategies, often used in combination:
Glycoengineering : This is a powerful approach to reduce glycan heterogeneity.
Enzymatic Deglycosylation : Treating the purified glycoprotein with endoglycosidases, such as Endoglycosidase H (Endo H), can trim the bulky, heterogeneous glycans down to a small, uniform remnant (e.g., a single N-acetylglucosamine residue). researchgate.netresearchgate.net This strategy removes the primary source of heterogeneity and flexibility, often dramatically improving crystallization success. researchgate.net
Inhibiting Glycan Processing : Glycoproteins can be expressed in mammalian cells in the presence of processing inhibitors like kifunensine (B1673639) or swainsonine. researchgate.netresearchgate.net These compounds block glycan maturation at an early stage, resulting in a more homogeneous population of high-mannose type glycans, which are uniformly susceptible to enzymatic removal by Endo H. researchgate.netresearchgate.net
Protein Engineering : Modifying the polypeptide chain can enhance crystallizability.
Truncation of Disordered Regions : Deleting flexible N- or C-terminal tails or internal loops that are not crucial for the protein's core structure can produce a more compact, rigid molecule that is more amenable to crystallization. nih.govanl.gov Limited in situ proteolysis, where a small amount of protease is added directly to the crystallization drop, can achieve a similar outcome by cleaving off these flexible regions. anl.gov
Advanced Crystallization Methods :
Lipidic Cubic Phase (LCP) Crystallization : This method has proven highly effective for membrane proteins. formulatrix.comnih.govnih.gov The protein is reconstituted into a lipidic mesophase that mimics a membrane environment, which helps to stabilize the protein and facilitates the formation of crystal contacts. formulatrix.comnih.gov LCP provides a structured matrix that supports nucleation and crystal growth through lateral diffusion. nih.govunifr.ch
Co-crystallization with Chaperones : Forming a complex between the glycoprotein and a rigid binding partner, such as an antibody fragment (Fab) or a nanobody, can be highly effective. nih.gov These "crystallization chaperones" stabilize a single conformation of the target protein and provide a large, rigid, and crystallizable surface to drive the formation of lattice contacts. nih.gov
Optimization Techniques :
Microseeding : Introducing microscopic crystals from a previous, often suboptimal, crystallization experiment into a new drop can bypass the difficult nucleation phase and promote the growth of larger, higher-quality crystals. americanpeptidesociety.org
Table 2: Strategies for Glycoprotein Crystallization
| Strategy | Primary Goal | Example Application |
|---|---|---|
| Enzymatic Deglycosylation | Reduce glycan heterogeneity and flexibility. researchgate.net | Using Endoglycosidase H to trim N-linked glycans to a single GlcNAc residue. researchgate.net |
| Glycosylation Inhibition | Produce glycoproteins with uniform, simplified glycans. researchgate.net | Expressing the protein in the presence of kifunensine to yield homogeneous Man9GlcNAc2 glycans. researchgate.net |
| Protein Truncation | Remove flexible regions that interfere with crystal packing. nih.gov | Deleting disordered N- and C-terminal regions of a target protein. anl.gov |
| Lipidic Cubic Phase (LCP) | Provide a membrane-like environment to stabilize membrane proteins for crystallization. formulatrix.comnih.gov | Successfully used for numerous G protein-coupled receptor (GPCR) structures. nih.gov |
| Co-crystallization | Stabilize a single conformation and provide a rigid scaffold for lattice formation. nih.gov | Complexing a viral envelope glycoprotein with a neutralizing antibody Fab fragment. nih.gov |
Theoretical and Computational Approaches in Glycophorin a Research
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Modeling
Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the atomic-level movements and interactions of Glycophorin A (gpA) over time. This approach has been pivotal in understanding the dynamic nature of gpA, which is often challenging to capture through experimental methods alone.
Simulation of Dimerization, Conformational Changes, and Membrane Interactions
The dimerization of the gpA transmembrane (TM) domain is a cornerstone of its biological activity, and MD simulations have been extensively applied to dissect this process. These simulations have elucidated the specific atomic-level interactions that drive the association of two gpA monomers within a lipid bilayer. Research has demonstrated that the stability and conformation of the gpA dimer are significantly influenced by the surrounding lipid environment. Factors such as the thickness of the lipid bilayer and its composition can alter the rotational and tilting freedom of the gpA helices, thereby affecting the dimer's interface and stability.
Beyond dimerization, MD simulations have been crucial in characterizing the conformational flexibility of gpA. The transmembrane helices are not static rods but exhibit considerable dynamic behavior, including bending and twisting motions. These conformational changes are believed to be integral to the protein's function, potentially playing a role in transmembrane signaling. Furthermore, simulations have provided a detailed view of the interactions between gpA and the lipid membrane, revealing how specific lipid molecules may preferentially associate with the protein surface, which in turn could modulate its structure and function.
Development and Application of Specialized Force Fields (e.g., CHARMM)
The accuracy of MD simulations is fundamentally dependent on the force field, a set of mathematical functions and parameters that describe the potential energy of the atoms in the system. For complex systems like a membrane protein embedded in a lipid bilayer, standard force fields often require refinement. The Chemistry at HARvard Macromolecular Mechanics (CHARMM) force field is a widely used and continuously developed set of parameters for biomolecular simulations.
To accurately model gpA within a realistic membrane environment, specialized versions of the CHARMM force field, particularly those with refined parameters for lipids, have been essential. These specialized force fields enable a more precise representation of the intricate protein-lipid interactions, leading to a deeper understanding of how the membrane environment shapes the structure and dimerization of gpA. The ongoing development and refinement of force fields remain a critical aspect of computational biophysics, aiming to enhance the predictive power of MD simulations for membrane proteins.
Potential of Mean Force (PMF) Calculations for Binding Energetics
Potential of Mean Force (PMF) calculations represent a sophisticated computational technique used with MD simulations to map the free energy landscape of molecular processes, such as the binding and unbinding of proteins. In the context of gpA, PMF calculations have been utilized to quantify the binding affinity between two of its transmembrane helices.
By simulating the association and dissociation of two gpA monomers along a specific reaction coordinate—typically the distance between the centers of mass of the helices—researchers can compute the free energy profile of this interaction. This profile provides a quantitative measure of the dimer's stability and reveals the energy barriers involved in its formation and dissociation. These calculations have been instrumental in pinpointing the key amino acid residues and specific interactions that make the most significant contributions to the binding energy of the gpA dimer. The insights derived from PMF calculations are invaluable for a fundamental understanding of the molecular principles governing gpA self-assembly within the cell membrane.
In Silico Structure Prediction and Modeling Methodologies
Alongside MD simulations, various in silico structure prediction and modeling techniques have been employed to investigate Glycophorin A. These methods offer valuable structural information, especially for regions of the protein that are not easily characterized by experimental means.
Homology Modeling and Comparative Analysis
Homology modeling, also known as comparative modeling, is a computational method for predicting the three-dimensional structure of a protein. It relies on the protein's amino acid sequence and the experimentally determined structure of a related homologous protein, which serves as a template. For gpA, this technique can be used to model the structural effects of mutations or to predict the structures of glycophorin variants found in different species.
Computational Approaches for Protein-Protein Binding Affinity Prediction
The dimerization of Glycophorin A (gpA), particularly within its transmembrane domain, is a critical aspect of its function and has been a key subject of theoretical and computational investigation. Various methods have been employed to predict and quantify the binding affinity between gpA monomers, providing insights into the forces driving this interaction.
Molecular Dynamics (MD) Simulations: A primary tool in studying gpA dimerization is Molecular Dynamics (MD) simulations. These simulations model the movement of atoms and molecules over time, allowing researchers to observe the dynamics of protein association within a simulated membrane environment. Both coarse-grained and all-atom MD simulations have been utilized to explore the self-assembly of gpA transmembrane helices. These studies have successfully replicated the right-handed crossing of the dimer and identified key inter-helix contacts consistent with experimental data.
Free Energy Calculations: A significant focus of computational research has been the calculation of the binding free energy (ΔG) of gpA dimerization, which provides a quantitative measure of binding affinity. Several advanced computational techniques have been applied to determine this value.
Potential of Mean Force (PMF) Calculations: This method is used to map the free energy landscape along a specific reaction coordinate, typically the separation distance between the two gpA monomers. By calculating the PMF, researchers can determine the free energy difference between the associated (dimer) and dissociated (monomer) states. Studies have employed various strategies, including an "unrestrained" PMF approach and a more rigorous "geometrical route" which imposes restraints on the orientation and conformation of the helices to improve convergence. This geometrical route has yielded a dimerization free energy of -10.7 kcal/mol, which aligns well with experimental findings. nih.govacs.org These calculations highlight how environmental forces from the lipid bilayer drive the initial association before specific helical interactions take over to stabilize the dimer. nih.govacs.org
Alchemical Free Energy Calculations: This sophisticated method involves computationally "transmuting" one molecular state into another to calculate the free energy difference. In the context of gpA, this can be used to understand the energetic contributions of specific residues to the binding affinity. For instance, the free energy of α-helix dimerization of the gpA transmembrane region has been estimated from long-duration MD simulations, providing insights into the recognition and association process. acs.org
MM/PBSA and MM/GBSA: Molecular Mechanics combined with Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are popular methods for estimating binding free energies from MD simulation trajectories. nih.govmdpi.com While not as rigorous as alchemical free energy calculations, they offer a computationally less expensive way to estimate the binding affinity by combining the molecular mechanics energy of the complex with a continuum solvation model. nih.gov
These computational approaches have been instrumental in dissecting the energetic factors that govern gpA dimerization. For example, modeling and simulations have suggested that the stability of the dimer is highly dependent on van der Waals interactions at the helix-helix interface. jh.edu Calculations based on changes in the buried molecular surface area upon mutation have been used to predict the resulting destabilization of the dimer, yielding results that are in reasonable agreement with experimental data. jh.edu
| Method | Description | Application to Glycophorin A | Key Findings |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to study the dynamics of biological systems. | Used to model the self-assembly and stability of the gpA transmembrane dimer in a lipid bilayer. nih.gov | Confirms right-handed helix crossing and identifies key residues involved in the dimer interface. |
| Potential of Mean Force (PMF) | Calculates the free energy profile along a reaction coordinate, such as the distance between two proteins. | Applied to determine the binding free energy of gpA dimerization. nih.govacs.org | Yielded a dimerization free energy of -10.7 kcal/mol, showing good agreement with experimental data. nih.govacs.org |
| Alchemical Free Energy Calculations | A rigorous method that computes free energy differences by non-physically transforming a molecule or system. | Used to estimate the free energy of gpA transmembrane helix dimerization and understand recognition mechanisms. acs.org | Provides detailed insights into the critical steps of α-helix recognition and association. acs.org |
| MM/PBSA & MM/GBSA | End-point methods that estimate binding free energy by combining molecular mechanics energies with continuum solvation models. nih.govmdpi.com | A general approach applicable to protein-protein interactions, including systems like gpA. | Offers a computationally efficient way to estimate binding affinities and rank different protein complexes. |
Bioinformatics Tools for Sequence, Structure, and Interaction Analysis
A variety of bioinformatics tools and databases are essential for the comprehensive analysis of Glycophorin A, from its primary amino acid sequence to its three-dimensional structure and interactions with other molecules.
Sequence Analysis Tools: The primary sequence of gpA is the starting point for many bioinformatic analyses. Databases such as UniProt provide a wealth of curated information on gpA, including its sequence, isoforms, post-translational modifications, and function. uniprot.org Tools for sequence alignment, such as BLAST (Basic Local Alignment Search Tool) and Clustal Omega , are used to compare the gpA sequence with other proteins to identify homologous proteins and study evolutionary relationships. github.iopku.edu.cn
Pattern and domain databases are particularly useful for identifying conserved regions. PROSITE , for example, contains a signature pattern for the Glycophorin A family (PS00312), which is derived from the highly conserved transmembrane domain. expasy.org The ScanProsite tool can be used to search a query sequence for the presence of this and other PROSITE signatures, helping to functionally characterize the protein. nih.govbiopython.orgkelleybioinfo.org
For detailed 3D visualization and analysis, software such as Visual Molecular Dynamics (VMD) , PyMOL , and JSmol are widely used. beilstein-journals.orgdromicslabs.com These tools allow researchers to render molecular structures, analyze structural features like helix-helix packing, and visualize the results of computational simulations, such as MD trajectories. beilstein-journals.orgdromicslabs.com Furthermore, with the advent of high-accuracy structure prediction methods, tools like AlphaFold provide computed structure models for proteins where experimental structures are not available, including for various glycophorin family members. rcsb.org
Interaction and Functional Analysis Tools: Understanding the interaction network of gpA is key to elucidating its biological roles. The STRING database is a powerful resource for exploring known and predicted protein-protein interactions. nih.govresearchgate.netyoutube.comnih.gov It integrates data from various sources, including experimental evidence, computational predictions, and text mining, to provide a comprehensive view of the potential interaction partners of gpA, such as Band 3. nih.govnih.gov
Given that gpA is a heavily glycosylated protein, specialized bioinformatics tools for glycan analysis are also highly relevant. Resources such as GlycoMaple and GlyConnect can be used to visualize glycogene expression and integrate it with glycomics data, which is essential for understanding the complex glycosylation patterns of gpA and how they might change in different biological contexts. nih.gov
Genetic and Evolutionary Aspects of Glycophorin a
Gene Structure and Organization of the GYPA Locus
The GYPA gene is located on the long arm of chromosome 4, specifically at band 4q31.21, as part of a gene cluster that also includes GYPB and GYPE. wikipedia.orgamegroups.cngenecards.org This cluster spans approximately 350 kb. amegroups.cn The GYPA gene itself consists of 7 exons. wikipedia.org The gene structure, including the arrangement of exons and introns, is highly homologous (over 95%) with GYPB and GYPE from the 5' untranslated region (UTR) up to the coding sequence for the first 45 amino acids. wikipedia.orgamegroups.cnamegroups.org This region includes the transmembrane domain-encoding exon. wikipedia.org An Alu repeat sequence is located within the intron downstream of this point, which is thought to have played a role in the evolutionary history of the gene family. wikipedia.org
The mature Glycophorin A protein, after cleavage of a 19-amino acid leader sequence, consists of 131 amino acid residues. amegroups.cnamegroups.org Exon 1 and the 5' end of Exon 2 encode the leader sequence, while the 3' end of Exon 2 up to Exon 4 encode the extracellular region. amegroups.cnamegroups.org Exon 5 encodes the transmembrane domain, and Exons 6-7 encode the intracellular domain. amegroups.cnamegroups.org
Genetic Variants and Polymorphisms within the Glycophorin A Gene
The GYPA gene exhibits considerable genetic variation and polymorphism, contributing to the diversity of the MNS blood group system. wikipedia.orgamegroups.cnoup.com In addition to the common M and N antigens, which are determined by amino acid substitutions at positions 1 and 5 of the mature protein, numerous variant phenotypes have been identified. wikipedia.orgnih.govsinobiological.com These variants can arise from several genetic mechanisms, including single nucleotide variants (SNVs). amegroups.cnamegroups.org
Studies have investigated the molecular polymorphism of the GYPA gene in various populations. For instance, research in the Chinese Han population identified that the MN blood group polymorphism is primarily determined by five nucleotide sites (1, 22, 34, 35, and 56) within GYPA exon 2. nih.gov While some of these are non-functional SNVs, others lead to amino acid changes that define the M and N antigens. sinobiological.comnih.gov
Detailed analysis of GYPA sequence variation within human populations, such as a study of Nigerian individuals, has revealed a high level of nucleotide diversity. oup.com This diversity includes both SNVs and insertion/deletion (indel) polymorphisms, with a significant proportion of variants located in intronic regions. researchgate.net Non-synonymous changes, particularly within exon 2 which encodes part of the extracellular domain, have also been observed. oup.comresearchgate.net
The distribution and frequency of GYPA polymorphisms can vary across populations, and this variation is of interest due to the role of GPA as a receptor for pathogens like Plasmodium falciparum. nih.govnih.govplos.org High levels of nucleotide diversity and gene conversion have been noted in glycophorin genes in populations with different levels of malaria exposure. sinobiological.com
Gene Conversion and Hybrid Gene Formation (e.g., with GYPB, GYPE) and their Impact on Protein Diversity
A significant contributor to the diversity of glycophorin proteins, particularly within the MNS blood group system, is the occurrence of gene conversion and unequal crossing-over events between the highly homologous GYPA, GYPB, and GYPE genes. wikipedia.orgamegroups.cnamegroups.orgoup.comresearchgate.net These recombination events lead to the formation of hybrid genes, which encode variant glycophorins with altered antigenic profiles. wikipedia.orgamegroups.cnamegroups.orgoup.comresearchgate.net
Gene conversion involves the non-reciprocal transfer of genetic material from a donor chromatid to an acceptor chromatid, replacing a homologous sequence. amegroups.cn Unequal crossing-over occurs when misaligned homologous chromosomes or chromatids exchange genetic material during meiosis, often mediated by repetitive sequences like Alu elements found within the glycophorin gene cluster. amegroups.cnamegroups.orgresearchgate.net
Numerous hybrid glycophorins have been identified, resulting from different recombination breakpoints within the GYPA, GYPB, and GYPE genes. amegroups.cnamegroups.orgresearchgate.netnih.gov Examples of hybrid genes formed between GYPA and GYPB include GYP(A-B-A) and GYP(B-A-B). amegroups.cn These hybrid genes can lead to the expression of various MNS system antigens, including those associated with the Miltenberger complex and other variant phenotypes. wikipedia.orgnih.gov For instance, the Dantu antigen is associated with a hybrid glycophorin structure often described as a delta-alpha (GPB/GPA) hybrid. wikipedia.orgsinobiological.com
While recombination events between GYPA and GYPB are well-documented and account for a large number of variants, gene conversion and unequal crossing-over can also occur involving GYPE. amegroups.cnamegroups.orgresearchgate.net Although GYPE is often considered a pseudogene and may not be expressed as a protein on the erythrocyte surface, it can contribute to gene recombination events. nih.govamegroups.cnamegroups.orgwikipedia.org Recently, hybrid genes formed between GYPB and GYPE, such as GYP(B-E-B), have been identified, demonstrating recombination events beyond just GYPA and GYPB. amegroups.cnamegroups.orgresearchgate.netnih.gov These GYP(B-E-B) hybrids can result in altered antigen expression, such as a trypsin-resistant M antigen with no S/s expression. amegroups.cnamegroups.orgnih.gov
The high sequence homology and the specific intron-exon organization of the glycophorin genes are thought to facilitate these frequent recombination events. amegroups.cnamegroups.org A major recombination hotspot has been identified within a 1 kb region spanning the intron 2–exon 3 and intron 3–exon 4 junctions. amegroups.cnamegroups.orgoup.com
These gene conversion and hybrid gene formation events significantly impact protein diversity by creating novel protein sequences with different combinations of extracellular, transmembrane, and intracellular domains derived from the parent genes. This structural variation can lead to altered glycosylation patterns and presentation of blood group antigens, contributing to the complexity of the MNS system and potentially influencing interactions with pathogens.
Evolutionary Perspectives of the Glycophorin Gene Cluster
The glycophorin gene cluster on chromosome 4, encompassing GYPA, GYPB, and GYPE, is a notable example of gene evolution through duplication and recombination. wikipedia.orgamegroups.cnamegroups.orgresearchgate.netcapes.gov.brnih.gov Analysis of this region suggests that GYPA was the ancestral gene. amegroups.cnamegroups.orgnih.gov The current gene family structure is thought to have arisen through two successive gene duplication events. wikipedia.orgamegroups.cncapes.gov.brnih.gov
The initial duplication of the ancestral GYPA gene gave rise to two genes. wikipedia.orgamegroups.cnnih.gov One of these subsequently evolved into the modern GYPA gene. wikipedia.orgamegroups.cnnih.gov The other duplicated gene, after acquiring a 3' sequence from a precursor genomic segment, underwent a second duplication event, leading to the formation of the GYPB and GYPE genes. wikipedia.orgamegroups.cnamegroups.orgnih.gov These duplication events appear to have occurred relatively recently in primate evolution, within a short time span. wikipedia.org The second duplication, in particular, is thought to have occurred via an unequal crossing-over event, likely mediated by Alu repeat sequences present in the region. wikipedia.orgamegroups.cnamegroups.orgresearchgate.netnih.gov
Comparative genomic analysis across different primate species supports this evolutionary model. GYPA is found in all primates studied, whereas GYPB is present only in gorillas and some higher primates, suggesting a more recent origin for GYPB and GYPE. wikipedia.org
The glycophorin gene cluster is considered one of the fastest-evolving gene families in the human lineage. nih.gov This rapid evolution, particularly the high rate of nonsynonymous substitutions observed in GYPA, GYPB, and GYPE in humans, chimpanzees, and gorillas, suggests that these genes have been under positive selection. nih.govoup.com
A significant selective pressure driving the evolution of glycophorins, particularly GYPA, is believed to be related to host-pathogen interactions, specifically with the malaria parasite Plasmodium falciparum. nih.govnih.govoup.comoup.comresearchgate.net GPA serves as a receptor for P. falciparum erythrocyte-binding antigen 175 (EBA-175), which is crucial for the parasite's invasion of red blood cells. uniprot.orgnih.govnih.govoup.com The extracellular domain of GPA, encoded by exon 2, is particularly involved in this interaction. nih.govoup.com
The observed patterns of genetic variation, including the excess of replacement substitutions and the high frequency of gene conversion and recombination events within the glycophorin gene cluster, are consistent with an evolutionary arms race between the human host and pathogens like P. falciparum. nih.govoup.comoup.comresearchgate.net The rapid generation of diverse glycophorin variants through these mechanisms may provide a selective advantage by altering the erythrocyte surface and making it less susceptible to pathogen binding and invasion. oup.comresearchgate.net
Studies analyzing sequence variation in GYPA have shown signatures of balancing selection, particularly in malaria-endemic populations, which could be attributed to the selective pressure imposed by malaria. nih.govresearchgate.net The structural diversity, including deletions and hybrid formations like the Dantu variant, has also been associated with reduced risk of severe malaria, further highlighting the role of pathogen-driven selection in shaping the evolution of this gene cluster. wikipedia.orgnih.govplos.org
The complex evolutionary history of the glycophorin gene cluster, marked by duplication, recombination, and positive selection, underscores its importance in human adaptation, particularly in response to infectious diseases.
Broader Context: Other Gpa Proteins in Biological Research
Guanine (B1146940) Nucleotide-Binding Protein Alpha Subunits (GPA) in Caenorhabditis elegans
The nematode C. elegans possesses a diverse repertoire of G protein alpha subunits, each with specialized roles in cellular signaling. Among these, GPA-16, GOA-1, GPA-9, and GPA-12 have been subjects of significant research, revealing their critical functions in processes ranging from embryonic development to innate immunity.
GPA-16 and GOA-1 in Asymmetric Cell Division and Spindle Positioning
During the initial stages of C. elegans embryonic development, the precise orchestration of asymmetric cell division is paramount for establishing the body plan. The Gα subunits GOA-1 and GPA-16 are central to this process, acting in a partially redundant manner to ensure the correct positioning of the mitotic spindle. nih.govelifesciences.orgnih.govfree.fr This proper positioning is essential for the unequal cleavage of the one-cell embryo, giving rise to two daughter cells of different sizes and fates. elifesciences.org Loss-of-function mutations in either goa-1 or gpa-16 lead to a reduction in the pulling forces on the spindle, although asymmetric division can still occur. nih.gov However, the simultaneous inactivation of both GOA-1 and GPA-16 results in a severe decrease in these forces, leading to a symmetric first cleavage. nih.gov
These Gα subunits are key components of a force-generating complex at the cell cortex. nih.govelifesciences.orgunc.edu This complex exerts pulling forces on astral microtubules, which emanate from the centrosomes and connect to the cell periphery. nih.govnih.govelifesciences.org The regulation of these forces is critical for the posterior displacement of the spindle during anaphase, a hallmark of the first asymmetric division in C. elegans. dntb.gov.ua
A remarkable feature of GOA-1 and GPA-16 function in asymmetric cell division is its receptor-independent nature. nih.gov In canonical G protein signaling, a G protein-coupled receptor (GPCR) on the cell surface is activated by an extracellular ligand, which in turn activates the G protein. However, in the context of spindle positioning in the early C. elegans embryo, the activation of GOA-1 and GPA-16 is mediated by intracellular, non-transmembrane proteins. nih.gov This pathway represents a paradigm shift from the classical understanding of G protein activation, demonstrating that these signaling molecules can be regulated by cytoplasmic factors in the absence of external cues and their corresponding receptors. This intracellular activation mechanism is crucial for translating intrinsic polarity cues into the physical forces that drive spindle movement.
The receptor-independent activation and function of GOA-1 and GPA-16 are critically dependent on their interactions with several regulatory proteins, most notably RIC-8 and the GPR-1/2 protein pair.
RIC-8 (Resistance to Inhibitors of Cholinesterase-8) is an evolutionarily conserved protein that functions as a guanine nucleotide exchange factor (GEF) for certain Gα subunits. unc.edunih.govplos.orgnih.gov In the context of asymmetric cell division, RIC-8 physically interacts with both GOA-1 and GPA-16. nih.govunc.edu For GOA-1, RIC-8 acts as a GEF, promoting the exchange of GDP for GTP and thereby activating the G protein. nih.govunc.edu Interestingly, while RIC-8 binds to GPA-16, it does not exhibit GEF activity towards it. nih.gov Instead, RIC-8 is essential for the proper cortical localization of GPA-16. nih.gov This suggests a chaperone-like role for RIC-8 in relation to GPA-16, ensuring it is positioned correctly to participate in the force-generating complex. nih.gov
GPR-1/2 are nearly identical proteins that contain a GoLoco motif, which allows them to interact with Gα subunits in their GDP-bound state. biologists.comnih.gov GPR-1/2 are essential components of the force-generating machinery and are asymmetrically localized to the posterior cortex of the one-cell embryo. nih.govmolbiolcell.org They form a ternary complex with GOA-1/GPA-16 and another protein called LIN-5. nih.govelifesciences.org This complex is thought to anchor the microtubule motor protein dynein to the cell cortex, which then generates the pulling forces on astral microtubules. nih.govresearchgate.net GPR-1/2 act as guanine nucleotide dissociation inhibitors (GDIs) for both GOA-1 and GPA-16, stabilizing them in their GDP-bound state. nih.gov This is counterintuitive, as G proteins are typically active in their GTP-bound form. However, in this specific context, the Gα·GDP-GPR-1/2 complex appears to be the active species that promotes force generation. unc.edu
The interplay between these molecules is summarized in the table below:
| Interacting Protein | Function with GOA-1 | Function with GPA-16 |
| RIC-8 | Guanine Nucleotide Exchange Factor (GEF) nih.govunc.edu | Required for cortical localization nih.gov |
| GPR-1/2 | Guanine Nucleotide Dissociation Inhibitor (GDI) nih.gov | Guanine Nucleotide Dissociation Inhibitor (GDI) nih.gov |
The asymmetric distribution of pulling forces on astral microtubules is the direct cause of spindle displacement in the C. elegans zygote. nih.govbiorxiv.org The force-generating complex, composed of GOA-1/GPA-16, GPR-1/2, LIN-5, and dynein, is enriched at the posterior cortex. elifesciences.orgmolbiolcell.orgnih.gov This posterior enrichment leads to stronger pulling forces on astral microtubules that extend to the posterior, compared to those extending to the anterior. nih.gov
The regulation of these forces is a multi-layered process. The PAR proteins, which establish the anterior-posterior polarity of the embryo, are responsible for the asymmetric localization of GPR-1/2 to the posterior. free.frmolbiolcell.org This, in turn, concentrates the entire force-generating complex at the posterior. The activity of this complex is further modulated by proteins such as LET-99, which restricts the force generators to the very posterior pole. dntb.gov.uamolbiolcell.org
Experiments involving laser ablation of the spindle have been instrumental in directly measuring these pulling forces. elifesciences.org Such studies have confirmed that the forces are indeed greater in the posterior of the embryo and that these forces are dependent on the presence of GOA-1, GPA-16, GPR-1/2, and RIC-8. unc.eduelifesciences.org The precise temporal and spatial control of these pulling forces ensures the robust and reproducible asymmetric division that is essential for the proper development of the C. elegans embryo. nih.govnih.gov
GPA-9 and GPA-12 in Diverse Signaling Systems
Beyond their roles in early embryonic development, other GPA proteins in C. elegans are involved in a variety of signaling pathways, including the regulation of the innate immune system. GPA-9 and GPA-12 are two such Gα subunits that have been implicated in these processes.
The innate immune system of C. elegans provides the first line of defense against a wide range of pathogens. Recent research has highlighted the involvement of specific G protein signaling pathways in orchestrating these immune responses.
GPA-9 has been identified as a novel regulator of innate immunity, particularly in the response to Escherichia coli, the standard laboratory food source for C. elegans. nih.govovid.comelsevierpure.com Studies have shown that metabolites from live E. coli can trigger an innate immune response in the worm. nih.gov Overexpression of gpa-9 has been linked to an extended lifespan and increased expression of the antimicrobial gene lys-8. nih.gov This suggests that GPA-9 is involved in a signaling pathway that recognizes bacterial cues and activates downstream immune effectors. The GPA-9-mediated immune response appears to be connected to the insulin/IGF-1 signaling (IIS) pathway, a major regulator of aging and immunity in C. elegans. nih.govresearchgate.netfrontiersin.org Specifically, GPA-9 signaling in amphid neurons is thought to be elicited by bacterial metabolites, leading to the downregulation of insulin-like peptides such as ins-7 and daf-28, which in turn modulates the immune response. nih.gov
GPA-12 , an ortholog of the mammalian Gα12/13 family, also plays a significant role in the innate immunity of C. elegans. alliancegenome.org It is a key component of a signaling pathway that responds to physical injury and fungal infection. nih.govnih.gov This pathway involves the p38 MAP kinase cascade, a highly conserved signaling module in innate immunity. researchgate.netfrontiersin.orgnih.gov GPA-12 functions downstream of the G-protein coupled receptor DCAR-1 and upstream of the p38 MAPK pathway components, including the transcription factor STA-2. nih.gov Activation of this pathway, for instance by wounding or infection with the fungus Drechmeria coniospora, leads to the upregulation of antimicrobial peptide genes such as nlp-29. nih.gov Constitutively active forms of GPA-12 have been shown to provoke a persistent immune activation, highlighting its role as a positive regulator of the immune response. researchgate.net
The distinct yet crucial roles of GPA-9 and GPA-12 in C. elegans innate immunity are summarized below:
| Gα Subunit | Signaling Pathway | Key Functions in Innate Immunity |
| GPA-9 | Insulin/IGF-1 Signaling (IIS) | Mediates immune response to E. coli metabolites; regulates antimicrobial gene expression. nih.govovid.com |
| GPA-12 | p38 MAPK Pathway | Responds to wounding and fungal infection; activates antimicrobial peptide gene expression. nih.govnih.gov |
These findings underscore the versatility of G protein signaling in C. elegans, with different GPA subunits being co-opted for a wide range of biological functions, from the precise mechanics of cell division to the systemic response to pathogenic threats.
Involvement in Transmembrane Signal Transduction
Glycophorin A (gpA) is a major sialoglycoprotein found in the membrane of red blood cells. wikipedia.orgebi.ac.uk It plays a crucial role in transmembrane signaling, the process by which a cell converts an extracellular signal into a cellular response. nih.govrupress.org Research has shown that the binding of ligands, such as antibodies, to the extracellular portion of gpA can initiate a signal that is transmitted across the cell membrane. nih.govrupress.org
This signaling process is modulatable, meaning the cellular response can vary depending on where the ligand binds to the extracellular domain of the protein. nih.govrupress.org Studies using different monoclonal antibodies that recognize various epitopes on gpA have demonstrated this principle. For instance, an antibody binding near the membrane (B14) induced a significantly greater increase in membrane rigidity (18-fold) compared to an antibody binding at the amino terminus (9A3), which caused a 5.8-fold increase. nih.govrupress.org This suggests that the location of ligand interaction on the extracellular domain influences the strength of the downstream signal. nih.gov
The cytoplasmic domain of gpA is essential for transmitting this signal. nih.govrupress.org In erythrocytes lacking this cytoplasmic tail, antibody binding failed to induce the characteristic increase in membrane rigidity. nih.govrupress.org This finding underscores the importance of the intracellular portion of the protein in communicating the external signal to the internal cellular machinery, specifically the skeletal proteins that regulate membrane deformability. nih.gov A direct relationship has been observed between the degree of antibody-induced rigidity and the association of gpA with these skeletal proteins. nih.govrupress.org
Table 1: Effect of Monoclonal Antibody Binding on Erythrocyte Rigidity
| Antibody | Binding Region on gpA | Fold Increase in Rigidity |
|---|---|---|
| 9A3 | Amino terminus | 5.8-fold |
| R-10 & 10F7 | Mid-extracellular domain | 10.8-fold |
| B14 | Near the membrane | 18.0-fold |
β-Guanidinopropionic Acid (β-GPA) as a Metabolic Modulator (a distinct chemical compound)
β-Guanidinopropionic acid (β-GPA) is a chemical compound and creatine (B1669601) analog known for its role as a metabolic modulator. nih.govwikipedia.org It is not a protein but is often studied for its effects on cellular energy pathways, which are similar to the effects of endurance exercise. nih.govnih.gov
β-GPA functions by competitively inhibiting creatine kinase, leading to the depletion of intracellular phosphocreatine (B42189) and adenosine (B11128) triphosphate (ATP). nih.gov This chronic energy stress activates key metabolic signaling pathways. One of the primary mechanisms of β-GPA action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov
Chronic activation of AMPK by β-GPA leads to the stimulation of mitochondrial biogenesis, the process of generating new mitochondria. nih.govwikipedia.orgnih.gov Studies have shown that β-GPA treatment increases the mitochondrial DNA (mtDNA) copy number in various tissues, including the brain and muscle. nih.govnih.gov This is accompanied by the activation of the Nrf2/ARE signaling cascade, which is involved in antioxidant responses and the expression of metabolic enzymes. nih.govnih.gov While it promotes mitochondrial proliferation, some studies indicate that β-GPA can also have detrimental effects, such as inducing mtDNA deletion mutations, particularly in aged or vulnerable muscle tissues. escholarship.orgescholarship.org
The metabolic changes induced by β-GPA are reflected in the regulation of specific genes and proteins. Research in mice has demonstrated that β-GPA treatment upregulates the expression of genes involved in mitochondrial biogenesis, such as Tfam and Nrf1. nih.gov The expression of the mitochondrial gene Cox1 was also found to increase in both the cortex and midbrain following β-GPA administration. nih.gov
Conversely, β-GPA has been shown to downregulate the expression of genes involved in β-oxidation, the process of breaking down fatty acids. nih.govnih.gov The impact on protein content and mRNA expression can be age-dependent. In young mice, β-GPA treatment led to increased phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). nih.gov However, this effect was blunted in older animals, suggesting an age-related decline in sensitivity to AMPK activation. nih.gov
Table 2: Effects of β-GPA on Gene Expression in Mouse Brain
| Gene | Function | Change in Expression | Brain Region |
|---|---|---|---|
| Cox1 | Mitochondrial Respiration | Increased 1.5 to 1.8-fold | Cortex & Midbrain |
| Tfam | Mitochondrial Biogenesis | Upregulated | Cortex & Midbrain |
| Nrf1 | Mitochondrial Biogenesis | Upregulated | Cortex & Midbrain |
| Ho-1 | Antioxidant Response | Increased | Cortex & Midbrain |
| β-oxidation genes | Fatty Acid Metabolism | Downregulated | Not specified |
GPA* Algorithm for Protein Folding Pathway Simulations (a computational tool)
The GPA* algorithm is a computational tool, specifically a greedy-proximal A* search algorithm, used in the field of biophysics to simulate the complex pathways of protein folding. Protein folding is a fundamental process where a polypeptide chain folds into its functional three-dimensional structure. fau.edunih.gov Simulating this process is computationally challenging due to the vast number of possible conformations the protein can adopt. fau.edunist.gov
Traditional simulation methods often get trapped in local energy minima, failing to find the protein's native, functional state. nih.gov Genetic algorithms (GAs) and other generalized-ensemble algorithms have been developed to overcome this challenge by more effectively searching the conformational space. fau.edunih.govresearchgate.net These methods often use operators like "mutation" and "crossover" to evolve a population of protein conformations toward lower energy states. fau.edu
The GPA* algorithm is designed to further enhance these simulations. Its goal is to determine the optimal folding pathway with minimal required movements, thereby reducing the computational time needed to reach the folded conformation without introducing artificial energy biases. Researchers have applied the GPA* algorithm to study the folding of complex proteins, including those with both alpha-helix and beta-sheet structures (α-β content), which have been less vigorously studied. The validation of this algorithm on known protein structures is a crucial step toward applying it to larger and more complex biological systems.
Q & A
Q. What experimental approaches are recommended for structural characterization of gpA protein?
Structural elucidation of gpA (glycopeptide antibiotic-associated protein) relies on techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and cryo-electron microscopy (cryo-EM). For example, X-ray crystallography resolves atomic-level details of enzyme active sites involved in nonribosomal peptide synthesis, while cryo-EM is preferred for large multi-domain complexes . Mass spectrometry (MS) further validates post-translational modifications critical for bioactivity .
Q. How are gpA biosynthesis pathways studied in microbial systems?
Researchers analyze gene clusters in GPA-producing actinobacteria (e.g., Amycolatopsis spp.) using heterologous expression in model hosts like Streptomyces coelicolor. Key steps include:
- Sequencing and annotating biosynthetic gene clusters (BGCs) via comparative genomics .
- Knockout studies to identify essential enzymes (e.g., nonribosomal peptide synthetases).
- Metabolomic profiling to track intermediates during fermentation .
Q. What functional assays are used to evaluate gpA bioactivity?
- Minimum Inhibitory Concentration (MIC) tests : Quantify antimicrobial efficacy against Gram-positive pathogens.
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure interactions with bacterial cell wall precursors (e.g., lipid II) .
Advanced Research Questions
Q. How can contradictions in enzymatic steps of gpA biosynthesis be resolved?
Discrepancies in proposed pathways (e.g., oxidative crosslinking vs. halogenation timing) require:
- Isotopic labeling : Track carbon flux in precursor molecules during fermentation .
- Comparative kinetic studies : Analyze enzyme activity across homologs (e.g., OxyB vs. OxyC P450 enzymes) .
- Computational modeling : Predict substrate-enzyme interactions using molecular dynamics simulations.
Q. What strategies optimize gpA yield in heterologous expression systems?
Challenges include poor solubility and incorrect folding. Solutions involve:
- Promoter engineering : Inducible systems (e.g., tipA promoters) to control expression timing .
- Codon optimization : Adjust rare tRNA usage in hosts like E. coli to improve translation efficiency.
- Co-expression of chaperones : Enhance proper folding of complex enzymes (e.g., NRPS domains) .
Q. How should researchers address variability in gpA bioactivity across experimental models?
Discrepancies may arise from assay conditions (e.g., pH, cation concentrations). Mitigation strategies:
- Standardized protocols : Adopt CLSI guidelines for MIC assays.
- Statistical normalization : Use z-score scaling to compare results across labs .
- Orthogonal validation : Confirm bioactivity with dual methods (e.g., SPR and microbiological assays) .
Methodological Comparison Table
| Technique | Application | Resolution/Accuracy | Reference |
|---|---|---|---|
| X-ray crystallography | Active-site mapping of halogenases | ≤1.5 Å | |
| LC-MS/MS | Detection of glycosylation patterns | ppm-level mass accuracy | |
| Heterologous expression | Pathway reconstitution in S. coelicolor | Gene cluster fidelity ≥95% | |
| Molecular dynamics simulation | Substrate-enzyme interaction prediction | µs-scale trajectory analysis |
Key Considerations for Data Interpretation
- Batch-to-batch variability : Use peptide content analysis (via HPLC) to normalize bioactivity measurements, especially for research-grade gpA derivatives .
- Structural diversity : Phylogenetic analysis of BGCs helps contextualize functional differences across gpA homologs .
Note: For reproducibility, raw data should be deposited in repositories like PRIDE or PeptideAtlas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
